2-(Benzofuran-3-yl)acetic acid

Catalog No.
S673018
CAS No.
64175-51-5
M.F
C10H8O3
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzofuran-3-yl)acetic acid

CAS Number

64175-51-5

Product Name

2-(Benzofuran-3-yl)acetic acid

IUPAC Name

2-(1-benzofuran-3-yl)acetic acid

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C10H8O3/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,11,12)

InChI Key

QWMVFCMIUUHJDH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CO2)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CC(=O)O

Synthesis:

2-(Benzofuran-3-yl)acetic acid can be synthesized through various methods, with the most common approach involving the condensation of 3-bromobenzofuran with sodium malonate, followed by hydrolysis of the resulting ester. PubChem, National Institutes of Health: )

Potential Applications:

Research suggests that 2-(benzofuran-3-yl)acetic acid may possess various properties and applications in scientific research, although its specific uses are still under investigation. Here are some potential areas of exploration:

  • Antibacterial activity: Studies have shown that 2-(benzofuran-3-yl)acetic acid exhibits antibacterial activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. Journal of Medicinal Chemistry, American Chemical Society: Further research is needed to determine its effectiveness and potential for development into novel antibacterial agents.
  • Antioxidant properties: Some studies suggest that 2-(benzofuran-3-yl)acetic acid may possess antioxidant properties, potentially offering benefits in protecting cells from oxidative damage. Journal of Agricultural and Food Chemistry, American Chemical Society: However, more research is required to fully understand its potential as an antioxidant agent.
  • Ligand design: The structure of 2-(benzofuran-3-yl)acetic acid allows it to potentially function as a ligand, forming bonds with metal ions. This property could be valuable in various research applications, such as the development of new catalysts or materials. Chemical Society Reviews, Royal Society of Chemistry:

2-(Benzofuran-3-yl)acetic acid is an organic compound with the molecular formula C10H8O3C_{10}H_8O_3 and a molar mass of 176.17 g/mol. It features a benzofuran moiety attached to an acetic acid group, which contributes to its unique chemical properties. The compound is known for its diverse applications in medicinal chemistry and organic synthesis. It has a melting point of approximately 90 °C and a boiling point around 331.1 °C, indicating its stability under standard conditions .

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of benzofuran derivatives.
  • Redox Reactions: The compound can participate in oxidation-reduction processes, particularly involving the carbonyl group present in its structure .

2-(Benzofuran-3-yl)acetic acid exhibits notable biological activities, making it a subject of interest in pharmacological research. Some reported activities include:

  • Antimicrobial Properties: The compound has shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects: It may reduce inflammation markers in biological systems.
  • CYP Enzyme Inhibition: It acts as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism .

Several synthesis methods have been developed for 2-(Benzofuran-3-yl)acetic acid:

  • Redox Reaction: The compound can be synthesized through redox reactions involving benzofuran derivatives and carbonyl compounds.
  • One-Pot Reactions: Utilizing catalysts such as heteropolyacids allows for efficient synthesis through pseudo three-component reactions involving benzofuran derivatives and alcohols .
  • Conventional Organic Synthesis: Traditional methods include the reaction of benzofuran with chloroacetic acid under basic conditions to yield the desired product .

The applications of 2-(Benzofuran-3-yl)acetic acid span various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for developing new antimicrobial and anti-inflammatory drugs.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Material Science: The compound's unique properties allow it to be used in creating advanced materials with specific functionalities .

Research indicates that 2-(Benzofuran-3-yl)acetic acid interacts with various biological targets, influencing pathways related to inflammation and microbial resistance. Studies have shown that it can modulate enzyme activity, particularly cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes .

Several compounds share structural similarities with 2-(Benzofuran-3-yl)acetic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Ethyl 2-(benzofuran-3-yl)acetate82156-58-90.90
2-(6-Hydroxybenzofuran-3-yl)acetic acid69716-04-70.88
Methyl 2-(5-bromobenzofuran-3-yl)acetate1420792-94-40.86
2-(4,6-Dimethylbenzofuran-3-yl)acetic acidN/A0.87
2-(5-Ethylbenzofuran-3-yl)acetic acidN/A0.87

Uniqueness: While these compounds share similar functional groups or structural motifs, the presence of the benzofuran moiety in 2-(Benzofuran-3-yl)acetic acid imparts distinct biological activities and chemical reactivities that may not be present in its analogs.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Benzofuranacetic acid

Dates

Last modified: 08-15-2023

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